![molecular formula C10H8O2 B1361143 6-Methylchromone CAS No. 38445-23-7](/img/structure/B1361143.png)
6-Methylchromone
Overview
Description
6-Methylchromone is a heterocyclic organic compound featuring a chromone ring with a methyl group in position six. It is a derivative of chromone, which is a naturally occurring phenolic compound found in various plants and fungi. The molecular formula of this compound is C10H8O2, and it has a molecular weight of 160.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylchromone can be synthesized through various methods. One common approach involves the reaction of 3-formylchromone with primary amines and secondary phosphine oxides. This reaction can be carried out at ambient temperature without the need for a catalyst . Another method involves the use of green synthesis techniques, such as microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media .
Industrial Production Methods
Industrial production of this compound often involves the use of eco-friendly approaches to minimize waste generation and improve efficiency. Multicomponent reactions (MCRs) are commonly employed in industrial settings due to their high atom efficiency and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
6-Methylchromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can yield chromanone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Chromone derivatives with additional oxygen-containing functional groups.
Reduction: Chromanone derivatives.
Substitution: Chromone derivatives with substituted functional groups.
Scientific Research Applications
Pharmaceutical Development
6-Methylchromone plays a crucial role in the pharmaceutical industry, serving as a building block for the synthesis of various medicinal compounds. Notably, it is utilized in the development of:
- Anti-inflammatory agents : Research has shown that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Anti-cancer drugs : Several studies indicate that compounds derived from this compound possess cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapy .
Case Study: Synthesis of Chromonyl-Substituted Compounds
A notable study explored the three-component reaction involving 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides. This reaction yielded chromonyl-substituted α-aminophosphine oxides with significant cytotoxic activity against various cancer cell lines (A549, NIH/3T3, HL60)【3】. The experimental results indicated high yields and efficiency in synthesizing these biologically active compounds.
Natural Product Synthesis
This compound is integral to synthesizing natural products, which are vital for developing herbal medicines and dietary supplements. Its derivatives are often used to create compounds with therapeutic properties found in traditional medicine.
Fluorescent Dyes
The compound is also employed in producing fluorescent dyes used in biological imaging and diagnostics. These dyes enhance visibility in various research applications, including:
- Cell imaging : Fluorescent dyes derived from this compound are utilized to label cells for microscopic analysis.
- Diagnostic tools : They are incorporated into assays that require sensitive detection methods .
Food Industry
In the food sector, this compound serves as a natural flavoring agent and colorant. Its application provides an alternative to synthetic additives, aligning with consumer demand for natural ingredients.
Cosmetics
The antioxidant properties of this compound make it valuable in cosmetic formulations. It is included in skincare products to protect against oxidative damage and enhance product effectiveness【1】.
Data Table: Summary of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical Development | Anti-inflammatory and anti-cancer drugs | Potential therapeutic agents |
Natural Product Synthesis | Herbal medicines and dietary supplements | Therapeutic properties |
Fluorescent Dyes | Cell imaging and diagnostics | Enhanced visibility in research |
Food Industry | Flavoring agent and colorant | Natural alternative to synthetic additives |
Cosmetics | Antioxidant formulations | Protection against skin damage |
Mechanism of Action
The mechanism of action of 6-Methylchromone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting microbial growth, and reducing inflammation. The compound’s antioxidant properties help in scavenging free radicals, while its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
6-Methylchromone is compared with other similar compounds, such as:
- 6-Methoxychromone
- 6-Fluorochromone
- 6-Chlorochromone
- 6-Bromochromone
Uniqueness
This compound is unique due to its specific methyl group substitution at the sixth position, which imparts distinct chemical and biological properties. This substitution affects its reactivity and interaction with various molecular targets, making it a valuable compound in scientific research .
List of Similar Compounds
- 6-Methoxychromone
- 6-Fluorochromone
- 6-Chlorochromone
- 6-Bromochromone
Biological Activity
6-Methylchromone is a compound belonging to the chromone family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by a chromone backbone with a methyl group at the 6-position. Its synthesis often involves the condensation of salicylaldehyde with acetic anhydride or other reagents, leading to derivatives that exhibit enhanced biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives. Notably:
- Antibacterial Effects : Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For example, it demonstrated effectiveness against Vibrio parahaemolyticus and Vibrio harveyi, with minimum inhibitory concentrations (MICs) reported as low as 20 µg/mL for certain derivatives .
- Mechanism of Action : The mode of action appears to involve inhibition of biofilm formation and virulence factors in pathogenic bacteria. This includes downregulation of genes associated with quorum sensing and pathogenicity, such as luxS and tdh in V. parahaemolyticus .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 20 | Vibrio parahaemolyticus |
6-Bromo-3-formylchromone | 20 | Vibrio harveyi |
6-Chloro-3-formylchromone | 20 | Vibrio harveyi |
Antitumor Activity
The potential anticancer properties of this compound have also been explored:
- Cytotoxicity Studies : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and human promyelocytic leukemia (HL60) cells. Compounds synthesized from 3-formyl-6-methylchromone showed moderate activity against HL60 cells, suggesting potential for further development as anticancer agents .
- Mechanisms : The cytotoxic effects are thought to be mediated through apoptosis induction and cell cycle arrest in cancer cells, although specific pathways are still under investigation.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : Studies have shown that certain derivatives can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Against Foodborne Pathogens :
A study highlighted the effectiveness of this compound derivatives in reducing biofilm formation on seafood surfaces, which is critical in food safety. The compounds were tested on squid and shrimp surfaces, demonstrating significant reductions in bacterial load . -
Cytotoxicity in Cancer Research :
A series of synthesized compounds based on this compound were evaluated for their cytotoxicity against cancer cell lines. The results indicated that modifications at various positions on the chromone ring could enhance activity against specific cancer types .
Properties
IUPAC Name |
6-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQVFXXVXOLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953444 | |
Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314041-54-8, 38445-23-7 | |
Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-Methylchromone?
A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ]
Q3: Can you explain the behavior of this compound-3-carbonitrile under nucleophilic conditions?
A4: this compound-3-carbonitrile displays diverse reactivity with nucleophiles. For instance, it can undergo unexpected cyclizations to form chromeno[4,3-b]pyridine or benzoxocine derivatives when reacted with malononitrile dimer or N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide, respectively. [] In other cases, reactions with nucleophiles like 3-amino-1,2,4-triazole lead to γ-pyrone ring opening followed by cycloaddition onto the nitrile group, yielding various heterocyclic systems. [, , , , ]
Q4: Are there any reported catalytic applications of this compound derivatives?
A5: While the provided research doesn't focus on catalytic applications of this compound itself, some studies utilize this compound-3-carbonitrile as a starting material to synthesize structurally diverse heteroannulated chromones. These compounds could potentially exhibit catalytic properties, but further research is needed. [, ]
Q5: What is known about the antimicrobial activity of this compound derivatives?
A6: Several studies investigate the antimicrobial potential of metal complexes formed with Schiff bases derived from this compound. [, , ] These complexes often exhibit enhanced antibacterial and antifungal activities compared to the parent Schiff base. []
Q6: How can this compound derivatives be synthesized?
A8: Various methods are reported for synthesizing this compound derivatives. One approach involves using 3-formyl-6-methylchromone as a starting material, which can be reacted with different nucleophiles to yield diversely substituted this compound derivatives. [, , , , ]
Q7: Can you elaborate on the synthesis of 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one, a model for fulvic acid, using this compound?
A9: Three distinct synthetic routes utilize this compound precursors to construct the 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one framework, mimicking the core structure of the fungal metabolite fulvic acid. [] These methods showcase the versatility of this compound as a building block for more complex structures.
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